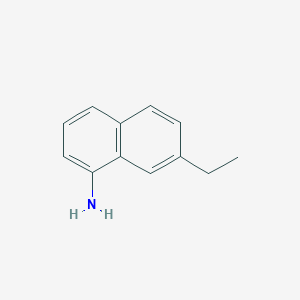
7-Ethylnaphthalen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Ethylnaphthalen-1-amine: is an organic compound with the molecular formula C12H13N It is a derivative of naphthalene, where an ethyl group is attached to the seventh carbon and an amine group is attached to the first carbon of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethylnaphthalen-1-amine can be achieved through several methods. One common approach involves the reductive amination of 7-ethylnaphthalene. This process typically includes the following steps:
Nitration: 7-Ethylnaphthalene is nitrated to form 7-ethyl-1-nitronaphthalene.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C) or using chemical reducing agents like iron and hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 7-Ethylnaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, sulfonation, and nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or chemical reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated, sulfonated, or nitrated derivatives.
Scientific Research Applications
Chemistry: 7-Ethylnaphthalen-1-amine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the interactions of amine-containing molecules with biological systems. It may also serve as a model compound for understanding the behavior of similar amine derivatives in biological environments.
Medicine: The compound’s amine group makes it a potential candidate for drug development. It can be modified to create new therapeutic agents with specific biological activities, such as antimicrobial or anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable for various applications, including material science and catalysis.
Mechanism of Action
The mechanism of action of 7-Ethylnaphthalen-1-amine involves its interaction with molecular targets through its amine group. The compound can form hydrogen bonds and electrostatic interactions with various biological molecules, such as proteins and nucleic acids. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Receptors: It can interact with cell surface receptors, influencing signal transduction pathways.
Nucleic Acids: The compound may bind to DNA or RNA, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Naphthalen-1-amine: Lacks the ethyl group, making it less hydrophobic compared to 7-Ethylnaphthalen-1-amine.
7-Methylnaphthalen-1-amine: Contains a methyl group instead of an ethyl group, resulting in different steric and electronic properties.
1-Naphthylamine: Similar structure but without the ethyl substitution, leading to different reactivity and applications.
Uniqueness: this compound is unique due to the presence of both an ethyl group and an amine group on the naphthalene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis, research, and industry.
Properties
CAS No. |
837428-55-4 |
|---|---|
Molecular Formula |
C12H13N |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
7-ethylnaphthalen-1-amine |
InChI |
InChI=1S/C12H13N/c1-2-9-6-7-10-4-3-5-12(13)11(10)8-9/h3-8H,2,13H2,1H3 |
InChI Key |
VUYSHCQRYLSCIY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=CC=C2N)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(8S,9S,10R,13R,14S,17R)-3-Methoxy-10,13-dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B12869102.png)
![4-[(Propan-2-yloxy)carbonyl]thiomorpholine-3-carboxylic acid](/img/structure/B12869105.png)
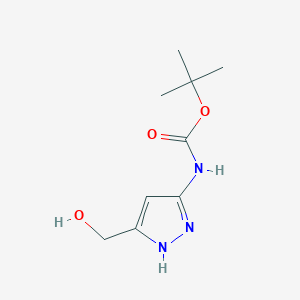
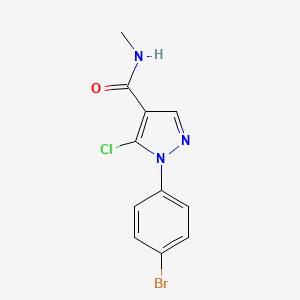

![3H,3'H-[2,2'-Bipyrrole]-4,5'-dicarbonitrile](/img/structure/B12869118.png)
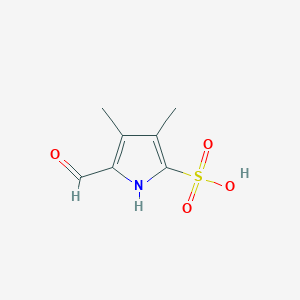
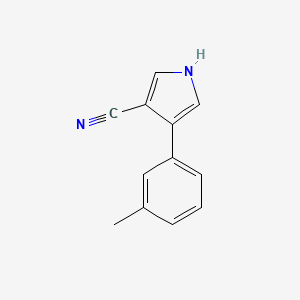
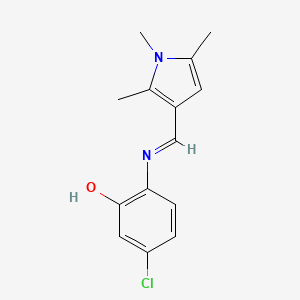
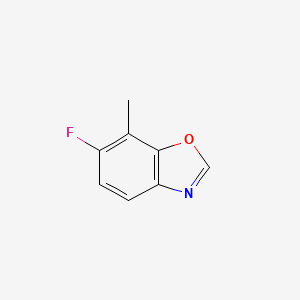
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenacylamine hydrochloride](/img/structure/B12869157.png)
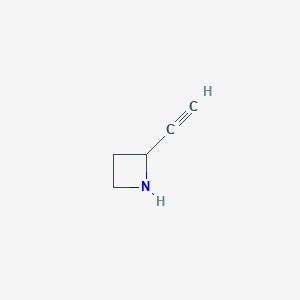
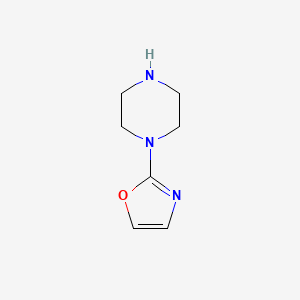
![2-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12869174.png)
